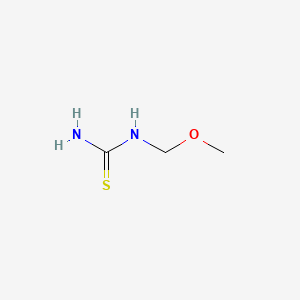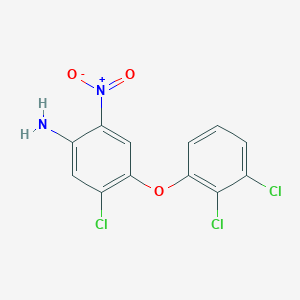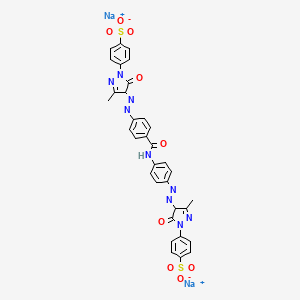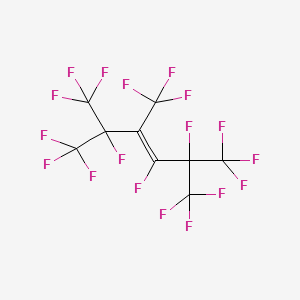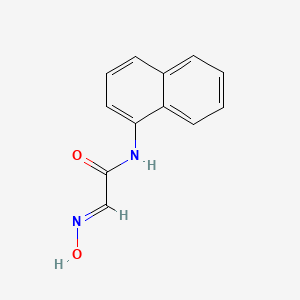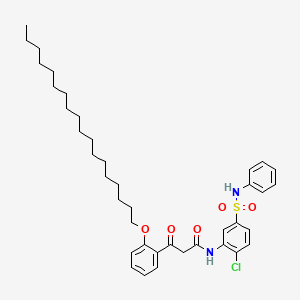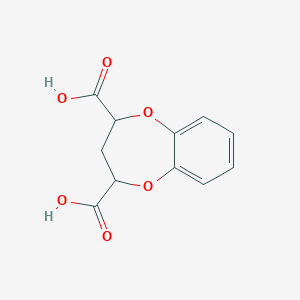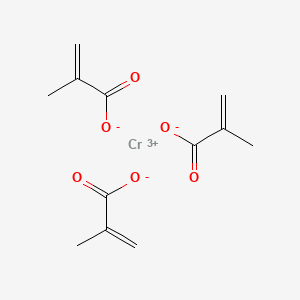
Caulibugulone D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caulibugulone D is a naturally occurring compound derived from marine bryozoans, specifically from the species Caulibugula intermis It belongs to a class of isoquinoline quinones and iminoquinones, which are known for their potent biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caulibugulone D involves several steps starting from 5-hydroxyisoquinoline. The process typically includes the following steps :
Oxidation: 5-hydroxyisoquinoline is oxidized using phenyliodine(III) bis(trifluoroacetate) (PIFA) in a mixture of ethanol and water at room temperature.
Addition of Cerium(III) Chloride and Ethanolamine: The reaction mixture is treated with cerium(III) chloride heptahydrate and ethanolamine, followed by stirring at room temperature.
Purification: The crude product is purified using chromatography to obtain this compound as a dark red solid.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are not extensively covered in the literature. scaling up the synthesis would likely involve optimizing the reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Caulibugulone D undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.
Substitution: The compound can undergo substitution reactions, particularly at the quinone moiety, to form various derivatives.
Common Reagents and Conditions
Oxidation: PIFA in ethanol-water mixture.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different quinone and hydroquinone derivatives, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: It serves as a model compound for studying quinone chemistry and developing new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of the dual specificity phosphatase Cdc25B, making it a valuable tool for studying cell cycle regulation.
Medicine: Due to its inhibitory effects on Cdc25B, Caulibugulone D is being explored for its potential as an anticancer agent.
Industry: The compound’s unique chemical properties make it a candidate for developing new materials and chemical processes.
Mechanism of Action
Caulibugulone D exerts its effects primarily through the inhibition of Cdc25B phosphatase . The mechanism involves the generation of reactive oxygen species (ROS) that oxidize the enzyme, leading to its inactivation. Additionally, this compound induces cell cycle arrest by promoting the degradation of Cdc25A through a pathway involving p38 stress kinase activation.
Comparison with Similar Compounds
Similar Compounds
Caulibugulone A: Another isoquinoline quinone with similar inhibitory effects on Cdc25B.
Caulibugulone B: Known for its potent biological activities, including anticancer properties.
Caulibugulone C: Shares structural similarities and biological activities with Caulibugulone D.
Mansouramycins: A related class of marine isoquinolinequinones with significant antitumor profiles.
Uniqueness
This compound stands out due to its specific inhibitory effects on Cdc25B and its unique mechanism of action involving ROS generation and p38 kinase activation. Its relatively lower cytotoxicity compared to other caulibugulones also makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
7-(2-hydroxyethylamino)isoquinoline-5,8-dione |
InChI |
InChI=1S/C11H10N2O3/c14-4-3-13-9-5-10(15)7-1-2-12-6-8(7)11(9)16/h1-2,5-6,13-14H,3-4H2 |
InChI Key |
JPUNXFPVVKDHNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C=C(C2=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
